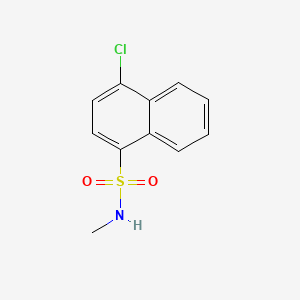
4-chloro-N-methyl-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-methyl-1-naphthalenesulfonamide is an organic compound that belongs to the class of naphthalenesulfonamides. This compound is characterized by the presence of a chlorine atom at the 4-position, a methyl group attached to the nitrogen atom, and a sulfonamide group attached to the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-1-naphthalenesulfonamide typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction mixture is continuously stirred to maintain uniformity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-methyl-1-naphthalenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are usually conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Substitution Reactions: Products include substituted naphthalenesulfonamides.
Oxidation Reactions: Products include naphthalenesulfonic acids or sulfonyl chlorides.
Reduction Reactions: Products include naphthalenesulfonamides with reduced sulfonamide groups.
Applications De Recherche Scientifique
4-chloro-N-methyl-1-naphthalenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-chloro-N-methyl-1-naphthalenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-chloro-N-methyl-1-naphthalenesulfonamide can be compared with other similar compounds, such as:
4-chloro-N-methyl-2-naphthalenesulfonamide: Similar structure but with the chlorine atom at the 2-position.
4-chloro-N-ethyl-1-naphthalenesulfonamide: Similar structure but with an ethyl group instead of a methyl group.
4-bromo-N-methyl-1-naphthalenesulfonamide: Similar structure but with a bromine atom instead of a chlorine atom.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the differences in their substituents.
Propriétés
Formule moléculaire |
C11H10ClNO2S |
|---|---|
Poids moléculaire |
255.716 |
Nom IUPAC |
4-chloro-N-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C11H10ClNO2S/c1-13-16(14,15)11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7,13H,1H3 |
Clé InChI |
DDDOLSWXFIKMNF-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[[1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/new.no-structure.jpg)
